molecular formula C9H11NO3 B2544852 3-(3-Methoxypyridin-2-yl)propanoic acid CAS No. 139745-96-3

3-(3-Methoxypyridin-2-yl)propanoic acid

Cat. No.: B2544852
CAS No.: 139745-96-3
M. Wt: 181.191
InChI Key: YTGHQTCQVYPJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxypyridin-2-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a methoxy group attached to the pyridine ring and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypyridine with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group and the propanoic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized pyridine compounds.

Scientific Research Applications

3-(3-Methoxypyridin-2-yl)propanoic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propanoic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropanoic acid: Similar structure but lacks the methoxy group.

    3-Methoxypyridine: Lacks the propanoic acid moiety.

    2-Methoxypyridine: Different position of the methoxy group on the pyridine ring.

Uniqueness

3-(3-Methoxypyridin-2-yl)propanoic acid is unique due to the presence of both the methoxy group and the propanoic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3-(3-methoxypyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-3-2-6-10-7(8)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHQTCQVYPJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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